Aganepag isopropyl
Overview
Description
Aganepag isopropyl is a small molecule drug that acts as a selective prostanoid EP2 receptor agonist. It is primarily under investigation for its potential use in lowering intraocular pressure in patients with glaucoma and ocular hypertension . The compound is known for its high selectivity and efficacy in targeting the EP2 receptor, making it a promising candidate for therapeutic applications in ophthalmology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aganepag isopropyl involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The key steps include:
Formation of the core structure: This involves the synthesis of the thiophene-2-carboxylate core, which is achieved through a series of reactions including halogenation, coupling, and esterification.
Functional group modifications: The core structure is then modified to introduce the isopropyl ester and other functional groups necessary for the activity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Aganepag isopropyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the activity and selectivity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological profiles and potential therapeutic applications .
Scientific Research Applications
Aganepag isopropyl has several scientific research applications, including:
Ophthalmology: It is primarily investigated for its potential to lower intraocular pressure in patients with glaucoma and ocular hypertension.
Pharmacology: The compound is used in studies to understand the role of EP2 receptors in various physiological and pathological processes.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting the EP2 receptor.
Mechanism of Action
Aganepag isopropyl exerts its effects by selectively binding to and activating the prostanoid EP2 receptor. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn promotes the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The molecular targets and pathways involved include the ciliary body and trabecular meshwork, where the EP2 receptors are predominantly expressed .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Aganepag isopropyl is unique in its high selectivity for the EP2 receptor, which distinguishes it from other prostanoid receptor agonists that may have broader receptor activity. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .
Properties
IUPAC Name |
propan-2-yl 5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO4S/c1-4-5-6-10-24(29)20-11-13-22(14-12-20)28-21(15-18-26(28)30)8-7-9-23-16-17-25(33-23)27(31)32-19(2)3/h11-14,16-17,19,21,24,29H,4-10,15,18H2,1-3H3/t21-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBCKDGBDUAIQ-URXFXBBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)OC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)OC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910562-20-8 | |
Record name | Aganepag isopropyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aganepag isopropyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16085 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AGANEPAG ISOPROPYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R096XE6760 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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